Product packaging for 2,5-Diacetyl-terephthalic acid(Cat. No.:CAS No. 67897-32-9)

2,5-Diacetyl-terephthalic acid

Cat. No.: B14466110
CAS No.: 67897-32-9
M. Wt: 250.20 g/mol
InChI Key: BCCKNCHLCMNBOV-UHFFFAOYSA-N
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Description

2,5-Diacetyl-terephthalic acid is a functionalized terephthalic acid derivative of high interest in advanced materials science and chemical synthesis. Its molecular structure, featuring acetyl groups in the 2 and 5 positions of the benzene ring, makes it a versatile precursor or building block for the development of novel metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and specialty polymers. Researchers utilize this compound to synthesize complex organic structures and functional materials, where the acetyl groups can be further modified or participate in specific reactions. It is also a valuable intermediate in organic synthesis for constructing molecules with specific electronic or photophysical properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O6 B14466110 2,5-Diacetyl-terephthalic acid CAS No. 67897-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67897-32-9

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

2,5-diacetylterephthalic acid

InChI

InChI=1S/C12H10O6/c1-5(13)7-3-10(12(17)18)8(6(2)14)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18)

InChI Key

BCCKNCHLCMNBOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,5 Diacetyl Terephthalic Acid and Its Precursors

Strategic Approaches to Regioselective Functionalization of Benzene (B151609) Dicarboxylic Acids

The regioselective functionalization of benzene dicarboxylic acids, such as terephthalic acid, is a critical aspect of synthesizing specifically substituted derivatives. The inherent electronic properties of the carboxyl groups significantly influence the reactivity and orientation of incoming electrophiles.

Direct Acetylation Pathways on Terephthalic Acid Skeletons

Direct Friedel-Crafts acetylation of terephthalic acid presents a significant synthetic hurdle. wikipedia.orgmasterorganicchemistry.com The two carboxylic acid moieties are strongly deactivating and act as meta-directors, making electrophilic aromatic substitution at the 2 and 5 positions unfavorable. Standard Friedel-Crafts conditions, which typically employ a Lewis acid catalyst like aluminum chloride with acetyl chloride or acetic anhydride (B1165640), are generally ineffective for such deactivated substrates. sigmaaldrich.com The reaction conditions required to overcome the deactivation often lead to harsh environments that can cause decomposition or unwanted side reactions. While greener approaches to Friedel-Crafts acylation exist, they are also generally more effective on electron-rich or moderately activated aromatic systems. beyondbenign.org

ChallengeDescription
Ring Deactivation The two electron-withdrawing carboxylic acid groups significantly reduce the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.
Directing Effects The carboxylic acid groups direct incoming electrophiles to the meta positions (3 and 6), not the desired ortho positions (2 and 5).
Harsh Reaction Conditions Forcing the reaction with high temperatures and large amounts of catalyst can lead to low yields and product degradation.
Catalyst Complexation The Lewis acid catalyst can complex with the carboxylic acid groups, further deactivating the ring and requiring more than stoichiometric amounts of the catalyst.

Multi-step Synthesis from Pre-functionalized Aromatic Intermediates

A more viable and controllable strategy for the synthesis of 2,5-diacetyl-terephthalic acid involves a multi-step approach starting from pre-functionalized aromatic compounds. This method circumvents the challenges of direct acetylation of a deactivated ring. A common pathway begins with the functionalization of terephthalic acid with groups that can later be converted to acetyl moieties.

One such pathway involves the nitration of terephthalic acid to form 2,5-dinitroterephthalic acid, followed by the reduction of the nitro groups to amino groups, yielding 2,5-diaminoterephthalic acid. The amino groups can then be transformed into acetyl groups, potentially through a sequence involving diazotization to a dihalo-intermediate, followed by a palladium-catalyzed cross-coupling reaction.

Alternatively, a synthetic route can commence with a more easily functionalized starting material, such as p-xylene (B151628). For instance, 2,5-dibromo-p-xylene can be diacetylated, and the methyl groups can subsequently be oxidized to carboxylic acids to afford the final product. This approach benefits from the activating nature of the methyl groups in the initial acetylation step.

Synthesis of Key Acylated Precursors

The synthesis of key acylated precursors is central to the multi-step strategic approach. One important precursor is 2,5-diacetyl-p-xylene, which can be synthesized through the Friedel-Crafts acetylation of p-xylene. However, controlling the regioselectivity to obtain the 2,5-isomer can be challenging, and mixtures of isomers may be formed. A more selective method involves the acetylation of a pre-functionalized p-xylene derivative, such as 2,5-dibromo-p-xylene.

The subsequent step in this synthetic sequence is the oxidation of the methyl groups of the diacetylated xylene derivative to carboxylic acids. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic oxidation processes. The Amoco process, for example, utilizes a cobalt-manganese-bromide catalyst system for the oxidation of p-xylene to terephthalic acid, and similar conditions could potentially be adapted for the oxidation of substituted p-xylenes. acs.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the multi-step synthesis of this compound, particularly in the carbon-carbon bond-forming reactions required to introduce the acetyl groups and in the selective functionalization of the aromatic ring.

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis is instrumental in the synthesis of this compound, especially in cross-coupling reactions to form the carbon-carbon bonds of the acetyl groups. Palladium-catalyzed reactions are particularly prominent in this context. For instance, if 2,5-dihaloterephthalic acid (or its ester derivative) is used as a precursor, a Negishi or Stille coupling reaction can be employed to introduce the acetyl groups.

In a potential Negishi coupling, the dihalo-terephthalate would be reacted with an organozinc reagent, such as acetylzinc chloride, in the presence of a palladium(0) catalyst. Similarly, a Stille coupling would involve the reaction of the dihalo-terephthalate with an organotin reagent, like acetyltributyltin, catalyzed by a palladium complex. These reactions are known for their high functional group tolerance and efficiency in forming C(sp2)-C(sp2) bonds.

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)
Negishi Coupling Acetylzinc halidePd(PPh₃)₄ or other Pd(0) complexes
Stille Coupling AcetyltributylstannanePd(PPh₃)₄, PdCl₂(PPh₃)₂, often with additives like Cu(I) salts

Heterogeneous Catalysis for Selective Functionalization

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In the context of synthesizing precursors for this compound, heterogeneous catalysts can be employed in several steps.

For instance, in the Friedel-Crafts acetylation of a suitable precursor like p-xylene, solid acid catalysts such as zeolites or sulfated zirconia can be used as alternatives to traditional homogeneous Lewis acids like aluminum chloride. beyondbenign.org These solid acids can offer improved regioselectivity and milder reaction conditions.

Furthermore, in the oxidation of a diacetylated p-xylene precursor to the final diacid, heterogeneous catalysts are of significant interest. While the industrial production of terephthalic acid often relies on homogeneous catalysts, research has explored the use of heterogeneous systems, including metal oxides and supported metal nanoparticles, to achieve this transformation under more environmentally benign conditions.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: While aluminum chloride is a traditional catalyst for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could also be employed. ijcps.org The molar ratio of the catalyst to the substrate is a critical factor. Due to the presence of the carboxylic acid groups, a higher catalyst loading is often necessary. Optimizing this ratio is essential for driving the reaction to completion without using an excessive amount of catalyst, which can lead to increased cost and waste.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Inert solvents such as nitrobenzene (B124822) or carbon disulfide are often used in Friedel-Crafts reactions. However, from a green chemistry perspective, the use of these solvents is undesirable. Research into more environmentally benign solvents or solvent-free conditions is an active area of interest.

Temperature and Reaction Time: Friedel-Crafts acylations of deactivated rings typically require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. A systematic study of the temperature profile and reaction time is necessary to identify the optimal balance for achieving high conversion and selectivity. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The following table summarizes key parameters for optimization in the synthesis of this compound:

ParameterVariableDesired Outcome
Catalyst AlCl₃, FeCl₃, ZnCl₂High catalytic activity, low environmental impact
Solvent Nitrobenzene, CS₂, greener alternativesGood solubility of reactants, minimal side reactions
Temperature 50-150 °COptimal reaction rate, minimized decomposition
Reaction Time 1-24 hoursHigh conversion to the desired product
Reactant Ratio Molar ratio of terephthalic acid to acetylating agentMaximization of di-substitution

Green Chemistry Principles in Synthetic Route Design and Implementation

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. humanjournals.com Key areas of focus include the use of safer solvents, improving atom economy, and utilizing catalytic methods.

A significant drawback of traditional Friedel-Crafts acylation is the use of hazardous and volatile organic solvents. beyondbenign.org A greener approach involves exploring solvent-free reaction conditions. frontiersin.org In a solvent-free system, the reactants themselves act as the solvent, which can lead to a significant reduction in waste. Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions by providing rapid and efficient heating. nih.gov

The use of greener solvents is another important consideration. Ionic liquids and deep eutectic solvents are being investigated as potential replacements for traditional organic solvents in a variety of chemical reactions. scielo.org.co These solvents often have low volatility and can be recycled, reducing their environmental impact.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, meaning that all the atoms of the reactants are incorporated into the final product. wikipedia.orgjocpr.com In the case of Friedel-Crafts acylation using acetyl chloride, the theoretical atom economy is less than 100% due to the formation of hydrogen chloride as a byproduct. Using acetic anhydride as the acetylating agent can improve the atom economy, as the byproduct is acetic acid, which can potentially be recovered and reused.

The formula for calculating atom economy is: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Maximizing the reaction yield is also a critical aspect of process efficiency. A high yield ensures that the maximum amount of product is obtained from a given amount of starting material, which is both economically and environmentally beneficial.

The following table illustrates a theoretical atom economy calculation for the diacetylation of terephthalic acid:

ReactantMolecular Weight ( g/mol )StoichiometryTotal Mass ( g/mol )
Terephthalic Acid166.131166.13
Acetic Anhydride102.092204.18
Total Reactant Mass 370.31
Product Molecular Weight ( g/mol )
This compound250.19
Acetic Acid (byproduct)60.05
Atom Economy (250.19 / 370.31) x 100%~67.6%

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and any synthetic intermediates are crucial steps for obtaining a high-purity product. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. researchgate.net The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined by the solubility profile of the product and impurities. For a dicarboxylic acid like this compound, polar solvents such as water, ethanol (B145695), or acetic acid, or mixtures thereof, would be likely candidates for recrystallization.

Washing and Extraction: After the reaction is complete, the reaction mixture is typically quenched, for example, by pouring it onto a mixture of ice and hydrochloric acid. The crude solid product that precipitates can be collected by filtration and washed with water to remove any water-soluble impurities and residual acid. Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

Chromatography: For more challenging separations or to obtain very high purity material, chromatographic techniques can be employed. Column chromatography, where the mixture is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a mobile phase, can separate compounds based on their different affinities for the two phases.

The final isolated product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate the structure of the molecule. The purity can be assessed by techniques like HPLC and melting point determination.

Advanced Spectroscopic and Diffractional Characterization of 2,5 Diacetyl Terephthalic Acid

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,5-Diacetyl-terephthalic acid is anticipated to be relatively simple due to the molecule's high degree of symmetry. Three distinct proton environments are expected: the carboxylic acid protons, the aromatic protons, and the methyl protons of the acetyl groups.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded due to the electronegativity of the attached oxygen atoms and their acidic nature. They are expected to appear as a broad singlet far downfield, typically in the range of 12-14 ppm. This broadness is a result of hydrogen bonding and chemical exchange with residual water or other protic species.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent due to the C₂h symmetry of the molecule. They are expected to appear as a sharp singlet. The presence of two electron-withdrawing groups (acetyl and carboxylic acid) on the ring will deshield these protons, leading to a downfield chemical shift, likely in the region of 8.0-8.5 ppm.

Methyl Protons (-COCH₃): The six protons of the two methyl groups are also chemically equivalent. They will give rise to a single, sharp singlet in the spectrum. The adjacent carbonyl group deshields these protons, and their chemical shift is predicted to be around 2.6-2.8 ppm, similar to the methyl protons in acetophenone. rsc.orgrsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet2H-COOH
~8.2Singlet2HAr-H
~2.7Singlet6H-COCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

Carbonyl Carbon (-C=O, Acetyl): The carbonyl carbons of the acetyl groups are significantly deshielded and are expected to resonate at the downfield end of the spectrum, typically in the range of 195-205 ppm, as seen in acetophenone. rsc.orgrsc.org

Carboxylic Acid Carbon (-COOH): The carbons of the carboxylic acid groups are also deshielded, though generally less so than ketone carbonyls. Their chemical shift is anticipated to be in the region of 165-175 ppm. researchgate.net

Aromatic Carbons (Ar-C): Due to symmetry, there are two distinct types of aromatic carbons. The carbons bearing the acetyl and carboxylic acid substituents (C2, C5, C1, and C4) will be quaternary and will have different chemical shifts from the carbons bearing hydrogen atoms (C3 and C6). The substituted aromatic carbons are expected to appear in the 130-140 ppm range, while the protonated aromatic carbons will likely be found slightly more upfield.

Methyl Carbon (-COCH₃): The methyl carbons of the acetyl groups are the most shielded carbons in the molecule and will appear at the upfield end of the spectrum, typically around 25-30 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~200-C =O (Acetyl)
~170-C OOH
~135Ar-C (Substituted)
~130Ar-C -H
~27-COC H₃

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments provide correlational information that is invaluable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, no cross-peaks are expected in the COSY spectrum. This is because all the different types of protons (carboxylic, aromatic, and methyl) are separated by more than three bonds and are not coupled to each other. The spectrum would only show the diagonal peaks corresponding to the three singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, two cross-peaks are predicted:

A correlation between the aromatic proton signal (~8.2 ppm) and the protonated aromatic carbon signal (~130 ppm).

A correlation between the methyl proton signal (~2.7 ppm) and the methyl carbon signal (~27 ppm). The carboxylic acid proton signal would not show a correlation as it is not directly bonded to a carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. Key expected HMBC correlations for this compound would include:

The aromatic protons (~8.2 ppm) would show correlations to the quaternary aromatic carbons and the carboxylic acid carbons.

The methyl protons (~2.7 ppm) would show a strong correlation to the acetyl carbonyl carbon (~200 ppm) and a weaker correlation to the adjacent aromatic carbon.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be rich in information, with characteristic absorption bands for the carboxylic acid and ketone functional groups, as well as the substituted benzene ring.

O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

C=O Stretch (Carboxylic Acid and Ketone): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. nih.govnih.govresearchgate.netresearchgate.net The aryl ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1690 cm⁻¹, due to conjugation with the aromatic ring. spectrabase.comchemicalbook.comnist.gov

C-O Stretch (Carboxylic Acid): A medium to strong band corresponding to the C-O stretching vibration of the carboxylic acid is expected in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the C=C stretching vibrations within the benzene ring. libretexts.org

C-H Bending (Aromatic): The out-of-plane C-H bending vibration for a 1,2,4,5-tetrasubstituted benzene ring typically gives rise to a strong absorption in the 850-900 cm⁻¹ region. spectroscopyonline.com

Interactive Data Table: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H Stretch (Carboxylic Acid Dimer)
~1710StrongC=O Stretch (Carboxylic Acid)
~1685StrongC=O Stretch (Acetyl Ketone)
1450-1600Medium-WeakAromatic C=C Stretches
1250-1350Medium-StrongC-O Stretch (Carboxylic Acid)
850-900StrongAromatic C-H Out-of-Plane Bending

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the 1,2,4,5-tetrasubstituted benzene ring is expected to produce a strong and sharp band in the Raman spectrum, likely around 800-850 cm⁻¹. Other aromatic C=C stretching vibrations will also be visible in the 1580-1620 cm⁻¹ region. nih.govresearchgate.netsemanticscholar.org

C=O Stretches: The carbonyl stretching vibrations of both the carboxylic acid and the acetyl groups are also expected to be Raman active, though their relative intensities may differ from the FTIR spectrum.

C-CH₃ Stretch: The stretching vibration of the bond between the carbonyl carbon and the methyl carbon of the acetyl group is expected to be observable.

Interactive Data Table: Predicted Raman Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1580-1620Medium-StrongAromatic C=C Stretches
~1680MediumC=O Stretch (Acetyl Ketone)
~1700MediumC=O Stretch (Carboxylic Acid)
800-850Strong, SharpAromatic Ring Breathing

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀O₆), the expected exact mass can be calculated.

In a typical HRMS experiment, the molecule would be ionized, often by electrospray ionization (ESI), and the mass of the resulting molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) would be measured. This precise mass measurement would confirm the elemental composition and help to distinguish it from other isomers.

The fragmentation of dicarboxylic acids in mass spectrometry often involves characteristic losses. For aromatic carboxylic acids, common fragmentation pathways include the loss of H₂O (water), CO (carbon monoxide), and CO₂ (carbon dioxide). The presence of acetyl groups would introduce additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) or a ketene (B1206846) molecule (CH₂=C=O). For instance, a notable fragmentation pathway in compounds with acetyl groups is the cleavage of the bond adjacent to the carbonyl group.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, providing insights into conformation, packing, and crystalline purity.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. Such a study would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the acetyl and carboxylic acid groups relative to the benzene ring and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Powder X-ray diffraction is a powerful tool for identifying crystalline phases and assessing the purity of a bulk sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. While specific PXRD data for this compound is not available, a typical analysis would involve comparing the experimental diffraction pattern to a reference pattern (either calculated from single-crystal data or from a standard reference material). The presence of unexpected peaks could indicate impurities or the existence of different polymorphic forms.

Microscopic Techniques for Morphological and Microstructural Assessment

Scanning electron microscopy provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. An SEM analysis of crystalline this compound would reveal details about its crystal habit (the characteristic external shape of its crystals), surface texture, and particle size distribution. This information is valuable for understanding the material's physical properties and for quality control in its synthesis and processing. However, no specific SEM studies for this compound are currently available in the reviewed literature.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy is a powerful analytical method that provides high-resolution images of a material's internal structure. By passing a focused beam of electrons through an ultra-thin sample, TEM can reveal features that are not discernible with light-based microscopy. For a compound like this compound, TEM analysis is crucial for understanding its particulate and crystalline properties at the nanoscale, which can influence its bulk material characteristics and potential applications.

The application of TEM to this compound would allow for the direct observation of its particle morphology. This includes the determination of particle size, shape, and size distribution. Such information is vital, particularly if the compound is synthesized or processed into a nanoparticulate form for use in advanced materials or as a precursor in chemical synthesis.

Furthermore, High-Resolution Transmission Electron Microscopy (HRTEM), a more advanced mode of TEM, can be employed to visualize the atomic lattice of crystalline this compound. This enables the direct measurement of lattice spacings and the identification of crystal defects, providing a deeper understanding of its crystallographic structure. In conjunction with Selected Area Electron Diffraction (SAED), another TEM-based technique, it is possible to obtain diffraction patterns from individual nanocrystals, which can be used to determine their crystal structure and orientation.

Illustrative Research Findings

While specific TEM studies on this compound are not widely documented, a hypothetical analysis would likely focus on characterizing its synthesized nanoparticles. The data that could be obtained from such an investigation is presented in the following interactive table. This data is for illustrative purposes to demonstrate the capabilities of TEM in characterizing this compound.

Observed ParameterHypothetical MeasurementSignificance
Particle MorphologyWell-defined nanorodsIndicates anisotropic crystal growth.
Average Particle Length200 nm (± 30 nm)Provides data for particle size distribution analysis.
Average Particle Diameter50 nm (± 8 nm)Contributes to understanding the aspect ratio of the nanostructures.
CrystallinityHighly crystallineConfirmed by the presence of clear lattice fringes in HRTEM images.
Lattice Spacing (d-spacing)0.35 nmCorresponds to a specific crystallographic plane, useful for crystal structure identification.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information in the available scientific literature to generate a detailed article on "this compound" strictly following the provided outline.

Applications of 2,5 Diacetyl Terephthalic Acid in Advanced Materials Science

As a Linker in Metal-Organic Framework (MOF) Synthesis and Engineering

Optoelectronic and Luminescent Properties of MOF Composites

While there is extensive research on MOFs utilizing similar organic linkers, such as terephthalic acid and its other functionalized derivatives (e.g., 2,5-dihydroxyterephthalic acid or 2-aminoterephthalic acid), specific data regarding the synthesis, structure, and functional properties of MOFs derived from 2,5-diacetyl-terephthalic acid is not present in the search results.

Generating content for the requested article would require speculation and extrapolation from different chemical compounds, which would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on "this compound." To ensure the integrity and factuality of the information provided, the article cannot be written at this time.

As a Monomer in Polymer Chemistry and Composite Materials

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it a candidate as a monomer for step-growth polymerization.

In principle, this compound can undergo polycondensation reactions with diols to form polyesters. This process typically involves the reaction of a dicarboxylic acid with a diol at elevated temperatures, with the removal of a small molecule, such as water, to drive the reaction toward the formation of high molecular weight polymers. The general scheme for polyesterification is a well-established method for producing a wide range of polyester (B1180765) materials. google.com

No specific studies detailing the polycondensation of this compound with diols were identified in the available literature.

The acetyl groups of this compound offer potential sites for further chemical modification, which could lead to novel polyester and polyamide derivatives. These functional groups could be used to introduce specific properties into the polymer backbone or as reactive sites for cross-linking. The synthesis of polyamides would involve the reaction of this compound, or its more reactive diacyl chloride derivative, with diamines. ncl.res.inresearchgate.net This reaction would form amide linkages, resulting in a polyamide. nih.gov The properties of the resulting polymers would be highly dependent on the choice of the comonomer (diol or diamine).

Specific examples of polyester or polyamide derivatives synthesized from this compound are not documented in the reviewed scientific literature.

The study of polymerization kinetics and mechanisms is crucial for controlling the molecular weight, structure, and properties of the resulting polymers. For a monomer like this compound, the kinetics would be influenced by factors such as the reactivity of the carboxylic acid and acetyl groups, the type of comonomer used, the reaction temperature, and the catalyst. The presence of the acetyl groups might influence the electronic properties of the carboxylic acid groups, potentially affecting their reactivity in polycondensation reactions.

A search of scientific databases did not yield any studies on the polymerization kinetics or mechanisms specifically involving this compound.

The reactive acetyl groups on the this compound monomer could serve as handles for integrating the molecule into more complex polymeric architectures. For instance, these groups could participate in cross-linking reactions to form thermosetting resins or be used to graft the monomer onto other polymer chains. Furthermore, the carboxylic acid groups could be used to coordinate with metal ions, opening the possibility of creating hybrid organic-inorganic materials with tailored electronic, magnetic, or catalytic properties.

No specific research on the integration of this compound into polymeric networks or hybrid systems has been found in the public domain.

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The functional groups on this compound—carboxylic acids and acetyl groups—are capable of forming various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are the fundamental tools of crystal engineering.

This compound has the potential to form cocrystals and salts with other molecules. Cocrystals are multi-component crystals held together by non-ionic interactions, while salts are formed through proton transfer between an acid and a base. The carboxylic acid groups are strong hydrogen bond donors and can interact with a variety of hydrogen bond acceptors to form robust supramolecular synthons. The acetyl groups can also act as hydrogen bond acceptors. The formation of cocrystals or salts can significantly modify the physicochemical properties of the parent molecule, such as solubility, melting point, and stability.

Despite the potential for forming a diverse range of supramolecular structures, a review of the available literature did not reveal any specific studies on the design or formation of cocrystals or salts of this compound.

Role of Hydrogen Bonding and π-π Stacking in Directing Assembly

The self-assembly of this compound into ordered supramolecular structures is anticipated to be governed by a combination of strong hydrogen bonding and subtle π-π stacking interactions. The carboxylic acid moieties are potent hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular connections.

Hydrogen Bonding:

π-π Stacking:

The aromatic nature of the central benzene (B151609) ring in this compound facilitates π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in dictating the packing of the molecules in the solid state. The parallel or offset stacking of the aromatic rings contributes to the thermodynamic stability of the crystal lattice. The presence of the acetyl substituents can influence the geometry of this stacking due to steric and electronic effects, potentially leading to varied packing arrangements compared to unsubstituted terephthalic acid.

Interaction TypePotential Functional Groups InvolvedExpected Significance in Assembly
Strong Hydrogen Bonding Carboxylic acids (-COOH)Primary driving force for dimer and chain formation
Weak Hydrogen Bonding Acetyl groups (C-H···O)Secondary stabilization and dimensionality
π-π Stacking Benzene ringDirection of crystal packing and overall stability
Co-crystal Formation Carboxylic acid with co-formerTailoring of supramolecular architecture

This table provides a summary of the anticipated non-covalent interactions governing the self-assembly of this compound based on the behavior of analogous compounds.

Directed Self-Assembly of Functional Architectures

The principles of crystal engineering can be applied to guide the self-assembly of this compound into predictable and functional architectures. By controlling factors such as solvent choice, temperature, and the introduction of competing or complementary molecules, it is possible to direct the formation of specific supramolecular motifs.

The self-assembly of terephthalic acid and its derivatives on various surfaces has been shown to result in well-ordered one- and two-dimensional structures. mpg.deresearchgate.net For instance, on conductive surfaces, these molecules can form linear chains or extended networks, driven by the interplay of intermolecular hydrogen bonding and molecule-substrate interactions. It is conceivable that this compound could be similarly employed to create functionalized surfaces with specific electronic or catalytic properties.

The introduction of acetyl groups provides additional handles for directing the assembly process. These groups can engage in specific interactions with other molecules or surfaces, offering a finer degree of control over the resulting architecture. For example, the acetyl groups could coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique topologies and functionalities.

Assembly StrategyControlling FactorsPotential Outcome
Solution-based crystallization Solvent polarity, temperature, concentrationFormation of bulk crystalline materials with specific packing
Surface-mediated assembly Substrate type, temperature, deposition rateFormation of ordered monolayers and thin films
Co-crystallization Stoichiometry and functionality of co-formerCreation of multi-component crystals with tailored properties
Metal-organic framework synthesis Metal ion identity, solvent, temperatureFormation of porous coordination polymers

This interactive table outlines potential strategies for the directed self-assembly of this compound and their expected outcomes.

Polymorphism Studies and Control

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science as different polymorphs can exhibit distinct physical and chemical properties. While no specific polymorphs of this compound have been reported, the potential for polymorphism is high, given the conformational flexibility of the acetyl groups and the possibility of various hydrogen bonding and π-π stacking arrangements.

The crystallization conditions are expected to play a crucial role in determining which polymorphic form is obtained. Factors such as the solvent of crystallization, the rate of cooling, and the presence of impurities can all influence the nucleation and growth of a particular crystal form. For example, in related terephthalic acid derivatives, different solvents have been shown to yield different polymorphs due to the specific interactions between the solvent and the solute molecules during the crystallization process.

Control over polymorphism is essential for reliably producing materials with desired properties. Techniques such as seeding with crystals of a known polymorph, using specific solvents to favor the formation of a particular form, and performing crystallization under controlled temperature gradients can be employed to selectively obtain a desired polymorph of this compound. A thorough investigation into the polymorphic landscape of this compound would be a critical step in realizing its potential for advanced material applications.

Factor Influencing PolymorphismPotential Effect on this compound
Solvent of Crystallization Different solvents can stabilize different molecular conformations and intermolecular interactions, leading to the formation of distinct polymorphs.
Temperature and Cooling Rate The kinetics of nucleation and crystal growth are temperature-dependent, and rapid or slow cooling can favor the formation of metastable or stable polymorphs, respectively.
Presence of Impurities or Additives Impurities can inhibit the growth of certain crystal faces or act as templates for the nucleation of a specific polymorph.
Mechanical Stress Grinding or pressurizing a crystalline sample can sometimes induce a polymorphic transformation.

This table summarizes the key factors that could influence the polymorphic behavior of this compound.

Theoretical and Computational Investigations of 2,5 Diacetyl Terephthalic Acid

Electronic Structure and Molecular Orbital Theory Calculations

The arrangement of electrons in a molecule governs its geometry, stability, and reactivity. Molecular orbital theory calculations are fundamental to understanding these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the minimum energy conformation.

Key structural parameters obtained from such a study would include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The rotational angles between planes defined by four connected atoms, which describe the orientation of the functional groups.

For instance, a DFT optimization would likely predict that the carboxylic acid groups form intramolecular hydrogen bonds with the carbonyl oxygen of the adjacent acetyl groups, leading to a more planar and stable structure.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Minimum Energy Conformer of 2,5-Diacetyl-terephthalic Acid

ParameterDescriptionPredicted Value Range
C=O (Carboxylic Acid)Bond length of the carbonyl in the acid group.1.20 - 1.25 Å
C-O (Carboxylic Acid)Bond length of the single bond in the acid group.1.32 - 1.38 Å
C=O (Acetyl)Bond length of the carbonyl in the acetyl group.1.21 - 1.26 Å
C-C (Ring-Acid)Bond length between the benzene (B151609) ring and the carboxylic carbon.1.48 - 1.52 Å
C-C (Ring-Acetyl)Bond length between the benzene ring and the acetyl carbon.1.49 - 1.53 Å
O-C-C=O (Dihedral)Dihedral angle defining the orientation of the acetyl group.0° - 20° (near planar)
O=C-C-C (Dihedral)Dihedral angle defining the orientation of the carboxylic acid group.0° - 20° (near planar)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the carboxylic acid groups. The LUMO is anticipated to be centered on the electron-withdrawing carbonyl carbons of both the acetyl and carboxylic acid groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the chemical behavior of the molecule. mdpi.com

Table 2: Key Reactivity Indices Derived from FMO Analysis

Reactivity IndexFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile (electron acceptor).

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

While DFT and FMO theory describe a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. dovepress.com MD simulations can reveal how molecules of this compound would interact with each other in a condensed phase (solid or liquid), providing insights into bulk properties. nih.govnih.gov

For this compound, the primary intermolecular interactions would be:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. This leads to the formation of robust hydrogen-bonded dimers, a common structural motif for carboxylic acids, which significantly influences properties like melting point and solubility.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Dipole-Dipole Interactions: The polar carbonyl groups of the acetyl and carboxylic acid functions create local dipoles, leading to electrostatic interactions between molecules.

An MD simulation would model the positions and velocities of all atoms in a system, governed by a force field that approximates the potential energy of the interactions. By simulating the system over nanoseconds or longer, it is possible to observe dynamic processes like self-assembly, conformational changes, and the formation and breaking of intermolecular bonds. dovepress.com

Prediction of Crystalline Structures and Packing Arrangements

Computational methods can be employed to predict how molecules will arrange themselves in a solid crystalline lattice. This is a critical step in materials science, as the crystal packing determines properties such as density, stability, and mechanical strength. Crystal structure prediction algorithms search for the most thermodynamically stable packing arrangements by minimizing the lattice energy.

For this compound, the dominant forces guiding crystal packing would be the strong hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov The molecules would likely arrange into extended networks or sheets held together by these hydrogen bonds. The acetyl groups and the aromatic rings would then pack in a way that optimizes weaker van der Waals and π-π stacking interactions to fill space efficiently. The predicted crystal structures would provide information on unit cell parameters, space group symmetry, and the specific geometry of intermolecular contacts.

Structure-Property Relationship Modeling

A major goal of computational chemistry is to predict the macroscopic properties of a material based on the structure of its constituent molecules. This is known as a quantitative structure-property relationship (QSPR).

In silico descriptors are numerical values calculated from the molecular structure that are correlated with physical, chemical, or biological properties. rsc.org For this compound, these descriptors can be used to model and predict its performance as a component in larger systems, such as polymers or metal-organic frameworks (MOFs).

By calculating a range of descriptors for this compound and related molecules, a QSPR model can be built to predict a specific property without needing to synthesize and test each compound.

Table 3: Examples of In Silico Descriptors and Their Potential Applications for this compound

Descriptor CategorySpecific DescriptorPotential Predicted Property
Constitutional Molecular Weight, Atom CountDensity, Melting Point
Topological Wiener Index, Connectivity IndicesBoiling Point, Viscosity
Geometric Molecular Surface Area, Molecular VolumeSolubility, Rate of Diffusion
Electrostatic Polar Surface Area (PSA), Dipole MomentPolarity, Permeability, Intermolecular Interaction Strength
Quantum-Chemical HOMO/LUMO Energies, Hardness (η)Reactivity, Thermal Stability, Optical Properties (e.g., color)
Thermodynamic Heat of Formation, Gibbs Free EnergyThermodynamic Stability

These computational approaches provide a comprehensive, atomistic-level understanding of this compound, enabling the prediction of its behavior and guiding its potential application in the development of new functional materials.

Correlation of Computational Data with Experimental Spectroscopic Signatures

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For derivatives of terephthalic acid, DFT calculations have been successfully employed to correlate theoretical data with experimental spectroscopic signatures.

A pertinent example is the study of nitroterephthalic acid, where DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute its infrared, Raman, and UV spectra. researchgate.net The calculated vibrational frequencies and electronic transitions would be expected to show strong correlation with experimental data obtained through Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Visible spectroscopy.

For this compound, a similar computational approach could be undertaken. The process would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule using a selected level of theory and basis set.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the IR and Raman spectra.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which correspond to the absorption peaks in the UV-Visible spectrum.

The correlation between the calculated and experimental spectra allows for a detailed assignment of the vibrational modes and electronic transitions to specific functional groups and molecular orbitals within the this compound molecule.

Table 1: Hypothetical Correlation of Calculated vs. Experimental Spectroscopic Data for this compound This table is illustrative and based on general principles, as direct experimental and computational data for this specific compound is not readily available in the provided search results.

Spectroscopic TechniqueCalculated Parameter (DFT)Experimental ObservablePotential Correlation Insights
FTIR Spectroscopy Vibrational Frequencies (cm⁻¹)Absorbance Peaks (cm⁻¹)Assignment of C=O stretching (acetyl and carboxylic acid), O-H stretching, and aromatic C-H bending modes.
Raman Spectroscopy Raman ActivitiesScattering Peaks (cm⁻¹)Complementary information to FTIR, particularly for symmetric vibrations and the carbon backbone.
UV-Visible Spectroscopy Excitation Energies (nm)Absorption Maxima (λmax)Identification of π → π* and n → π* electronic transitions within the aromatic ring and carbonyl groups.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and determining reaction barriers. While no specific reaction mechanism studies for this compound were found, research on related molecules provides a framework for how such investigations could be conducted.

For instance, computational studies have been used to explore the reaction mechanisms of various organic reactions, including Diels-Alder reactions and ester hydrolysis. nih.govresearchgate.net A recent study on the conversion of polystyrene to terephthalic acid utilized mechanistic studies to understand the role of bromide as a cocatalyst and the reasons for the efficient oxidation of the acetyl group. acs.org

For this compound, quantum chemical studies could be applied to investigate a variety of potential reactions, such as:

Esterification: The reaction of the carboxylic acid groups with an alcohol.

Oxidation/Reduction: The transformation of the acetyl groups.

Polymerization Reactions: The involvement of the bifunctional terephthalic acid derivative in the formation of polyesters.

A typical computational study of a reaction mechanism would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants and products.

Transition State Search: Locating the transition state structure connecting the reactants and products. This is often the most computationally intensive step.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactants and products.

Energy Profile Construction: Calculating the relative energies of the reactants, transition state, and products to determine the activation energy and reaction enthalpy.

Table 2: Illustrative Data from a Hypothetical Quantum Chemical Study of the Esterification of this compound This table is a hypothetical representation of the type of data that would be generated from such a study.

Reaction Coordinate SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (this compound + Methanol)0.0-
Transition State +23.1Formation of C-O bond, proton transfer. researchgate.net
Intermediate (Tetrahedral)+5.2Tetrahedral carbon at the carboxylic acid group.
Products (Methyl 2,5-diacetyl-terephthalate + Water)-8.5-

These computational approaches provide invaluable, atom-level insights into the behavior of molecules, complementing and guiding experimental research. While direct computational studies on this compound are not yet prevalent in the literature, the established methodologies applied to similar compounds demonstrate the potential for significant advancements in understanding its chemical properties and reactivity.

Reactivity and Derivatization Chemistry of 2,5 Diacetyl Terephthalic Acid

Esterification and Amidation Reactions of Carboxyl Groups

The two carboxylic acid groups of 2,5-diacetyl-terephthalic acid are the primary sites for condensation reactions such as esterification and amidation. These reactions allow for the incorporation of the diacetyl-terephthaloyl backbone into a wide array of small molecules and polymers.

Esterification: The conversion of the carboxylic acid groups to esters is typically achieved through Fischer-Speier esterification. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol, which also often serves as the solvent. chemistrysteps.comorganic-chemistry.org The equilibrium of the reaction is driven towards the product by removing the water formed during the condensation. byjus.comorganic-chemistry.org Given the presence of two carboxylic acid groups, a double esterification occurs to yield the corresponding dialkyl 2,5-diacetyl-terephthalate. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Table 1: Representative Esterification Reactions
AlcoholProductTypical Conditions
Methanol (B129727) (CH₃OH)Dimethyl 2,5-diacetyl-terephthalateReflux in excess methanol with catalytic H₂SO₄
Ethanol (B145695) (C₂H₅OH)Diethyl 2,5-diacetyl-terephthalateReflux in excess ethanol with catalytic TsOH
Ethylene (B1197577) Glycol (HOCH₂CH₂OH)Bis(2-hydroxyethyl) 2,5-diacetyl-terephthalateHeating with ethylene glycol and catalyst

Amidation: The formation of amides from this compound can be performed directly or via a more reactive intermediate. Direct amidation with amines requires high temperatures to drive off water and is often facilitated by coupling agents. asianpubs.org A more common and efficient method involves a two-step process. First, the dicarboxylic acid is converted into the more reactive 2,5-diacetyl-terephthaloyl dichloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacid chloride readily reacts with amines, even at low temperatures, to produce the corresponding diamide (B1670390) in high yield. nih.gov This method is fundamental in the synthesis of polyamides. google.com

Table 2: Representative Amidation Reactions
AmineIntermediateProduct
Ammonia (B1221849) (NH₃)2,5-Diacetyl-terephthaloyl dichloride2,5-Diacetyl-terephthalamide
Butylamine (CH₃(CH₂)₃NH₂)2,5-Diacetyl-terephthaloyl dichlorideN¹,N⁴-Dibutyl-2,5-diacetyl-terephthalamide
Aniline (C₆H₅NH₂)2,5-Diacetyl-terephthaloyl dichlorideN¹,N⁴-Diphenyl-2,5-diacetyl-terephthalamide

Chemical Transformations and Functional Group Interconversions of Acetyl Moieties

The two acetyl groups behave as typical aromatic ketones, and their carbonyl functionality and adjacent methyl protons offer diverse opportunities for chemical modification.

Oxidation: The acetyl groups can be oxidized to carboxylic acid groups. This transformation is significant as it converts this compound into benzene-1,2,4,5-tetracarboxylic acid, commonly known as pyromellitic acid. This oxidation can be achieved using strong oxidizing agents under appropriate conditions, a reaction analogous to the oxidation of acetylated polystyrene to terephthalic acid. acs.org Pyromellitic acid is a key monomer for high-performance polymers like polyimides.

Reduction: The ketone functionalities of the acetyl groups can be selectively reduced to secondary alcohols using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction yields 2,5-bis(1-hydroxyethyl)terephthalic acid, a tetra-functional monomer containing both hydroxyl and carboxyl groups, which can be used in the synthesis of complex polyesters and other polymers.

Condensation Reactions: The α-hydrogens of the acetyl groups are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. A notable example is the Knoevenagel condensation, where the acetyl groups react with aldehydes in the presence of a weak base (like piperidine (B6355638) or pyridine) to form α,β-unsaturated ketone derivatives. wikipedia.org This reaction extends the carbon framework and introduces new functionalities. rsc.org

Table 3: Transformations of Acetyl Groups
Reaction TypeReagent(s)Product
OxidationStrong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)Benzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid)
ReductionSodium borohydride (NaBH₄)2,5-Bis(1-hydroxyethyl)terephthalic acid
Knoevenagel CondensationAldehyde (R-CHO), weak base (e.g., piperidine)α,β-Unsaturated ketone derivative

Synthesis of Novel Heterocyclic Compounds via Cyclization Reactions

The 1,4-disposition of the two acetyl groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions. acs.orgnih.gov These reactions typically involve condensation with binucleophilic reagents.

Five-Membered Heterocycles (Paal-Knorr Synthesis): The Paal-Knorr synthesis is a classical method for synthesizing furan (B31954), pyrrole (B145914), and thiophene (B33073) derivatives from 1,4-dicarbonyl compounds. researchgate.net

Pyrroles: Reaction with ammonia or primary amines leads to the formation of a substituted pyrrole ring fused to the central terephthalic acid core.

Thiophenes: Treatment with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent yields the corresponding thiophene derivative.

Furans: Acid-catalyzed dehydration of the 1,4-diketone moiety can produce the furan ring, although this is less common for aromatic diketones.

Six-Membered Heterocycles:

Pyridazines: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives results in the formation of a pyridazine (B1198779) ring, yielding a phthalazinedicarboxylic acid derivative.

Quinoxalines: A particularly important reaction is the condensation with 1,2-diaminobenzenes (o-phenylenediamines). nih.gov This reaction is a standard and efficient method for synthesizing quinoxaline (B1680401) derivatives. nih.govmtieat.org Reacting this compound with a substituted o-phenylenediamine (B120857) provides a direct route to novel quinoxaline-based dicarboxylic acids, which are of interest in medicinal chemistry and materials science. mdpi.com

Table 4: Heterocycle Synthesis from this compound
BinucleophileResulting HeterocycleReaction Name/Type
Ammonia / Primary Amine (R-NH₂)PyrrolePaal-Knorr Pyrrole Synthesis
Phosphorus Pentasulfide (P₄S₁₀)ThiophenePaal-Knorr Thiophene Synthesis
Hydrazine (H₂NNH₂)PyridazinePyridazine Synthesis
o-PhenylenediamineQuinoxalineQuinoxaline Synthesis

Polymerization Mechanisms and Curing Reactions

As a dicarboxylic acid, this compound is a valuable monomer for producing condensation polymers. The presence of the acetyl groups provides additional functionality, allowing for the creation of polymers with reactive pendant groups that can be used for subsequent cross-linking or modification.

Polymer Synthesis:

Polyesters: Through polycondensation with diols (e.g., ethylene glycol, 1,4-butanediol), this compound can form polyesters. The resulting polymers feature regularly spaced acetyl groups along the backbone, which can influence properties such as solubility, thermal behavior, and chemical resistance.

Polyamides: Similarly, reaction with diamines (e.g., hexamethylenediamine, p-phenylenediamine) yields polyamides. nih.govmdpi.com The synthesis can proceed via direct polycondensation or through the diacid chloride route for higher molecular weight polymers. nih.gov These functional polyamides are precursors to high-performance materials.

Curing and Cross-linking: The pendant acetyl groups on the polymer chains are reactive sites for cross-linking (curing) reactions, which can transform thermoplastic polymers into thermosets with enhanced mechanical strength, thermal stability, and solvent resistance. scribd.com A common cross-linking strategy involves the reaction of the ketone groups with multifunctional amines or hydrazides to form stable imine (Schiff base) or hydrazone linkages between polymer chains. paint.orgresearchgate.net This approach is useful for developing advanced coatings, adhesives, and composite materials.

Table 5: Polymerization and Curing Applications
Reaction TypeCo-monomer / ReagentResulting Product
PolyesterificationDiol (e.g., Ethylene Glycol)Functional Polyester (B1180765)
PolyamidationDiamine (e.g., Hexamethylenediamine)Functional Polyamide
Cross-linking (Curing)Dihydrazide (e.g., Adipic dihydrazide)Cross-linked Polymer Network

Ligand Exchange and Coordination Sphere Modifications in Metal Complexes

This compound is an excellent candidate for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Upon deprotonation, the two carboxylate groups can coordinate to metal ions to form extended, porous structures. nih.govdtu.dk

Post-Synthetic Modification (PSM): The true versatility of using this compound in MOFs lies in the potential for post-synthetic modification (PSM). nih.gov PSM involves performing chemical reactions on the pre-formed MOF without disrupting its crystalline framework. illinois.eduescholarship.org The accessible acetyl groups within the pores can be chemically transformed, allowing for the precise tuning of the MOF's properties. kcl.ac.ukrsc.org

Imine/Hydrazone Formation: The acetyl groups can be condensed with amines or hydrazines to install new functional groups within the pores. kcl.ac.uk

Reduction: The ketone can be reduced to a hydroxyl group, changing the polarity and hydrogen-bonding capabilities of the pore environment.

Carbon-Carbon Bond Formation: Reactions such as the Knoevenagel condensation could be performed on the acetyl groups to graft larger organic moieties onto the framework.

Ligand Exchange: Ligand exchange processes can modify the coordination sphere of the metal centers. This could involve the replacement of solvent molecules or other ancillary ligands coordinated to the metal ions with new functional molecules. In some cases, the entire 2,5-diacetyl-terephthalate linker itself could be partially or fully exchanged for a different organic linker, leading to a new material with altered properties.

Table 6: Applications in Coordination Chemistry
ProcessDescriptionExample
MOF SynthesisReaction of the linker with metal salts (e.g., Zn(NO₃)₂) to form a porous framework.Formation of a zinc-based MOF with acetyl-functionalized pores.
Post-Synthetic Modification (PSM)Chemical reaction on the acetyl groups within the intact MOF.Reaction with 2,4-dinitrophenylhydrazine (B122626) to form hydrazone-functionalized pores. kcl.ac.uk
Ligand ExchangeReplacement of ligands in the metal's coordination sphere.Replacing coordinated solvent molecules with pyridine.

Compound Index

Future Perspectives and Research Directions for 2,5 Diacetyl Terephthalic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The future production of 2,5-diacetyl-terephthalic acid will likely be driven by the principles of green chemistry, moving away from petrochemical feedstocks towards renewable resources. A primary research thrust will be the development of synthetic routes that are not only economically viable but also environmentally benign.

One of the most promising avenues is the utilization of biomass as a starting material. Lignocellulosic biomass, being the most abundant renewable carbon source, is a key focus. researchgate.net Research is ongoing to efficiently convert components of biomass, such as lignin, into valuable aromatic compounds. glbrc.org Future pathways could involve the catalytic fast pyrolysis of biomass to produce a mixture of aromatics, which can then be selectively functionalized. nacatsoc.org

Another area of exploration is the development of novel catalytic systems for the synthesis of terephthalic acid and its derivatives from biomass-derived precursors. scispace.comresearchgate.net For instance, routes involving the Diels-Alder reaction of biomass-derived furans with dienophiles are being investigated to create the benzene (B151609) ring structure of terephthalic acid. nih.govnih.gov The subsequent acetylation of a bio-derived terephthalic acid or a precursor would be a key step in these synthetic pathways.

The table below outlines potential sustainable synthetic routes for this compound that warrant further investigation.

Synthetic Pathway Potential Precursors from Biomass Key Research Focus
Catalytic Aromatization and FunctionalizationLignin, cellulose, hemicelluloseDevelopment of selective catalysts for the conversion of biomass to p-xylene (B151628) or other suitable aromatic intermediates, followed by efficient acetylation and oxidation steps.
Furan-based Diels-Alder Reactions5-Hydroxymethylfurfural (HMF), 2,5-Furandicarboxylic acid (FDCA)Optimization of the cycloaddition reaction to form the terephthalate (B1205515) core and subsequent functionalization. nih.gov
Direct Fermentation and BiocatalysisSugars, bio-alcoholsEngineering of microbial strains or enzymatic pathways for the direct production of functionalized aromatic compounds.

Development of Advanced Functional Materials with Tunable Properties

The presence of both carboxylic acid and acetyl functional groups on the terephthalic acid backbone provides unique opportunities for the design of advanced functional materials with tailored properties. These functional groups can act as reactive sites for polymerization and cross-linking, as well as for imparting specific functionalities to the resulting materials.

A significant area of future research will be the use of this compound as a monomer in the synthesis of novel polyesters and polyamides. iosrjournals.org The acetyl groups could be leveraged to introduce cross-linking after polymerization, leading to thermosetting resins with enhanced thermal and mechanical stability. Furthermore, the functional groups could be modified post-polymerization to introduce a range of properties, such as hydrophilicity, flame retardancy, or antimicrobial activity.

The development of copolymers is another promising direction. By incorporating this compound with other dicarboxylic acids or diols, it will be possible to fine-tune the properties of the resulting polymers, such as their melting point, crystallinity, and flexibility. iosrjournals.orgnih.gov This approach could lead to the creation of a new generation of high-performance polymers for a wide range of applications. bezwadabiomedical.com

The table below summarizes potential advanced functional materials derived from this compound and their prospective properties.

Material Type Key Features and Potential Properties Potential Applications
Cross-linked PolyestersHigh thermal stability, enhanced mechanical strength, chemical resistance.Automotive components, aerospace materials, industrial coatings.
Functionalized PolyamidesTunable surface properties, potential for biocompatibility.High-performance fibers, engineering plastics, biomedical devices. bezwadabiomedical.com
CopolymersControlled degradation rates, adjustable flexibility and melting points.Absorbable medical sutures, drug delivery systems, specialty packaging. bezwadabiomedical.com
Metal-Organic Frameworks (MOFs)High porosity, specific catalytic activity, sensing capabilities.Gas storage and separation, catalysis, chemical sensors. nbinno.commdpi.comresearchgate.net

Integration with Circular Economy Principles and Biomass Utilization

The transition to a circular economy, where resources are reused and waste is minimized, is a critical goal for a sustainable future. globenewswire.com Biomass-derived chemicals, including aromatic compounds, are expected to play a pivotal role in this transition. globenewswire.com The production of this compound from renewable biomass sources aligns perfectly with the principles of a circular economy. researchgate.net

Future research will focus on developing integrated biorefinery concepts where lignocellulosic biomass is fractionated into its constituent components (cellulose, hemicellulose, and lignin), each of which is then converted into a range of value-added products, including this compound. glbrc.org This approach maximizes the utilization of the biomass feedstock and minimizes waste.

Furthermore, the potential for chemical recycling of polymers derived from this compound will be a key area of investigation. The functional groups on the monomer unit could be designed to facilitate depolymerization, allowing the recovery of the constituent monomers for reuse in the synthesis of new polymers. This would create a closed-loop system, reducing the reliance on virgin feedstocks and minimizing the environmental impact of plastic waste. nih.gov

Interdisciplinary Research Opportunities in Energy, Environment, and Catalysis

The unique chemical structure of this compound also presents a wealth of opportunities for interdisciplinary research in the fields of energy, environment, and catalysis.

In the energy sector, this compound could serve as a building block for materials used in energy storage and conversion devices. For example, its aromatic core and functional groups could be utilized in the synthesis of novel electrode materials for batteries and supercapacitors, or as components of membranes for fuel cells.

From an environmental perspective, polymers and materials derived from this compound could be designed for applications in water purification and pollution control. The functional groups could be tailored to selectively adsorb pollutants from water, or the materials could be used as supports for catalysts in environmental remediation processes.

In the field of catalysis, the acetyl groups of this compound could act as anchoring sites for metal catalysts, leading to the development of novel heterogeneous catalysts with enhanced activity and selectivity. youtube.com These catalysts could find applications in a wide range of chemical transformations, contributing to the development of more sustainable and efficient chemical processes. mdpi.com

The following table highlights potential interdisciplinary research areas for this compound.

Research Area Potential Application Key Research Focus
Energy Electrode materials for batteries and supercapacitors, fuel cell membranes.Synthesis and characterization of novel energy storage materials with high performance and stability.
Environment Adsorbents for water purification, catalyst supports for pollution control.Development of materials with high selectivity for specific pollutants and long-term stability.
Catalysis Heterogeneous catalyst supports, building blocks for catalytically active MOFs.Design of catalysts with enhanced activity, selectivity, and recyclability for green chemical synthesis. youtube.commdpi.com

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